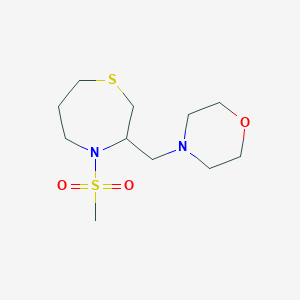

4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Description

Properties

IUPAC Name |

4-[(4-methylsulfonyl-1,4-thiazepan-3-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S2/c1-18(14,15)13-3-2-8-17-10-11(13)9-12-4-6-16-7-5-12/h11H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVGSOZMLYGOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCSCC1CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine typically involves a multi-step processThe synthesis can be achieved through a Mannich reaction followed by a Michael addition reaction under mild conditions . The chemical structures of the synthesized compounds are often confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler thiazepane derivative.

Substitution: The nitrogen atoms in both rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce simpler thiazepane derivatives.

Scientific Research Applications

4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used as a corrosion inhibitor, surface-active agent, and organocatalyst.

Mechanism of Action

The mechanism of action of 4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through hydrophobic interactions, hydrogen bonding, and π-π stacking with aromatic residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Morpholine derivatives: Compounds like Reboxetine and Moclobemide, which are used as antidepressants.

Thiazepane derivatives: Compounds with similar thiazepane rings but different substituents.

Uniqueness

4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is unique due to its combination of a thiazepane and a morpholine ring, which imparts distinct chemical and biological properties

Biological Activity

The compound 4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure

The chemical structure of 4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine can be represented as follows:

This structure includes a morpholine ring and a thiazepane moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with thiazepane precursors. The methylsulfonyl group enhances the solubility and reactivity of the compound. Various synthetic routes have been explored, focusing on optimizing yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds related to morpholine and thiazepane structures exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown inhibitory effects on non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H23. The IC50 values for these compounds ranged from 1.48 µM to 47.02 µM, indicating potent antiproliferative activity against cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4b | A549 | 1.48 |

| Compound 15a | NCI-H23 | 0.49 |

| Compound 16a | NCI-H23 | 1.50 |

The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. Studies indicate that certain derivatives significantly affect cell cycle progression, reducing the G0–G1 phase while increasing populations in the G2/M phase .

Figure 1: Cell Cycle Analysis

Cell Cycle Analysis

Enzyme Inhibition

In addition to anticancer activity, there is evidence suggesting that morpholine derivatives may act as inhibitors of specific enzymes involved in metabolic pathways. For example, studies have reported α-glucosidase inhibitory activity in related compounds, which could have implications for managing diabetes and metabolic disorders .

Case Studies

A notable case study involved the evaluation of a series of morpholine-substituted compounds for their potential as therapeutic agents against various cancers. The study highlighted that modifications to the structure significantly influenced biological activity, particularly in terms of potency and selectivity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.